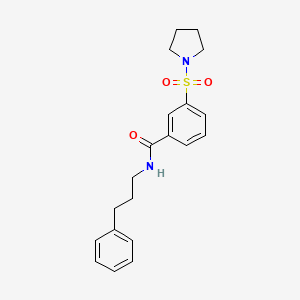
1,3-dimethyl-N-(1-methyl-3-phenylpropyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis The compound is related to various substituted pyrimidines synthesized through efficient methods. For instance, Bevk et al. (2007) describe the synthesis of new substituted pyrimidines, starting from a related compound and proceeding through an 'enaminone methodology' (Bevk et al., 2007). Shaabani et al. (2009) also synthesized pyrimidine derivatives, but through a four-component condensation reaction (Shaabani et al., 2009).
Molecular Structure Analysis Analysis of molecular structure often involves X-ray diffraction and spectroscopic methods. Ji (2006) synthesized a related compound and analyzed its structure using X-ray diffraction, which is a common technique for determining molecular geometry (Ji, 2006).
Chemical Reactions and Properties Chemical properties of such compounds are explored through various reactions and analysis. Igarashi et al. (2006) investigated the redox ability of pyrimidine derivatives, which is crucial for understanding their chemical behavior (Igarashi et al., 2006).
Physical Properties Analysis Physical properties like solubility, melting point, and others are essential to understanding a compound's behavior in different environments. For instance, Wang et al. (2015) studied the solubility and other physical properties of polyimides derived from pyrimidine, which can provide insights into the physical characteristics of similar compounds (Wang et al., 2015).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are vital for comprehending a compound's potential applications and behavior under various chemical conditions. Wijtmans et al. (2004) focused on the antioxidant properties of pyridinols, a study that can be relevant to understanding the chemical properties of related pyrimidine compounds (Wijtmans et al., 2004).
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,6-dioxo-N-(4-phenylbutan-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12(9-10-13-7-5-4-6-8-13)18-16(22)14-11-15(21)20(3)17(23)19(14)2/h4-8,11-12H,9-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDDVYSHZZQJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(1-methyl-3-phenylpropyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
![4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one](/img/structure/B5639642.png)
![4-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5639643.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[4-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5639650.png)
![N-[4-(diethylamino)phenyl]-N'-phenylurea](/img/structure/B5639670.png)


![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)


![7-(1,3-benzothiazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639697.png)
![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)

![3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)